molecular formula C11H13NOS B2613127 N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine CAS No. 1340264-59-6

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine

Cat. No.: B2613127
CAS No.: 1340264-59-6
M. Wt: 207.29
InChI Key: HEWYQHFSVFXBMX-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both furan and thiophene rings in a single molecule can impart unique chemical and physical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thiophene ring: Similar to the furan ring, thiophene can be synthesized through cyclization reactions.

    Coupling of the furan and thiophene rings: This step involves the formation of a carbon-nitrogen bond between the furan and thiophene rings. Common reagents for this step include amines and halides under conditions such as palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the interactions of heterocyclic compounds with biological systems.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(thiophen-2-yl)ethanamine
  • N-(furan-3-ylmethyl)-2-(thiophen-3-yl)ethanamine
  • N-(furan-2-ylmethyl)-2-(thiophen-3-yl)ethanamine

Uniqueness

The unique combination of furan and thiophene rings in N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine can impart distinct chemical and physical properties compared to its analogs. These properties may include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-thiophen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-11(14-7-1)3-5-12-8-10-4-6-13-9-10/h1-2,4,6-7,9,12H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWYQHFSVFXBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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